![molecular formula C19H16O8S2 B12617177 4,4'-[Methylenebis(sulfonylethene-2,1-diyl)]dibenzoic acid CAS No. 919492-43-6](/img/structure/B12617177.png)
4,4'-[Methylenebis(sulfonylethene-2,1-diyl)]dibenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-[Methylenebis(sulfonylethene-2,1-diyl)]dibenzoic acid is a complex organic compound characterized by its unique structure, which includes two benzoic acid groups connected by a methylene bridge and sulfonylethene linkages
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-[Methylenebis(sulfonylethene-2,1-diyl)]dibenzoic acid typically involves the following steps:
Formation of the Methylene Bridge: This can be achieved through a condensation reaction between two benzoic acid derivatives with a suitable methylene donor.
Introduction of Sulfonylethene Groups: The sulfonylethene groups are introduced via a sulfonation reaction, where the benzoic acid derivatives are treated with sulfonyl chloride under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This method enhances yield and purity while minimizing by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene bridge, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the sulfonylethene groups, converting them into sulfide or thiol derivatives.
Substitution: The benzoic acid groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted benzoic acid derivatives.
科学的研究の応用
4,4’-[Methylenebis(sulfonylethene-2,1-diyl)]dibenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential as a therapeutic agent in various medical conditions.
Industry: Utilized in the production of advanced materials, such as metal-organic frameworks and luminescent materials
作用機序
The mechanism of action of 4,4’-[Methylenebis(sulfonylethene-2,1-diyl)]dibenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylethene groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. Additionally, the benzoic acid groups can undergo ionization, affecting the compound’s solubility and reactivity in biological systems .
類似化合物との比較
4,4’-[Ethene-1,2-diyl]dibenzoic acid: Lacks the methylene and sulfonylethene groups, resulting in different chemical properties and reactivity.
4,4’-[Anthracene-9,10-diylbis(ethyne-2,1-diyl)]dibenzoic acid: Contains an anthracene core, leading to distinct photophysical properties
Uniqueness: 4,4’-[Methylenebis(sulfonylethene-2,1-diyl)]dibenzoic acid is unique due to its combination of methylene and sulfonylethene linkages, which confer specific chemical reactivity and potential for diverse applications in materials science and organic synthesis .
特性
CAS番号 |
919492-43-6 |
|---|---|
分子式 |
C19H16O8S2 |
分子量 |
436.5 g/mol |
IUPAC名 |
4-[2-[2-(4-carboxyphenyl)ethenylsulfonylmethylsulfonyl]ethenyl]benzoic acid |
InChI |
InChI=1S/C19H16O8S2/c20-18(21)16-5-1-14(2-6-16)9-11-28(24,25)13-29(26,27)12-10-15-3-7-17(8-4-15)19(22)23/h1-12H,13H2,(H,20,21)(H,22,23) |
InChIキー |
VQXUYDXXVMFWJJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C=CS(=O)(=O)CS(=O)(=O)C=CC2=CC=C(C=C2)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


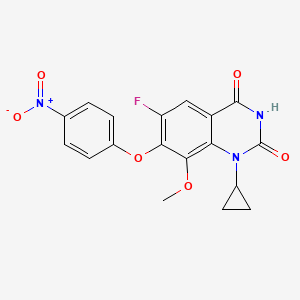
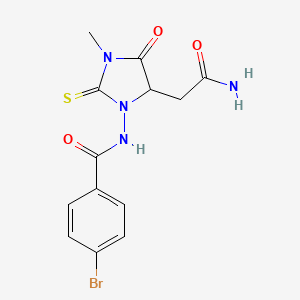
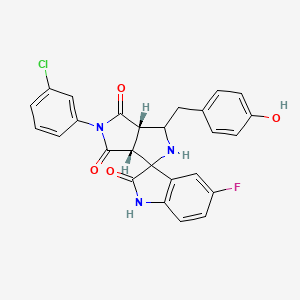
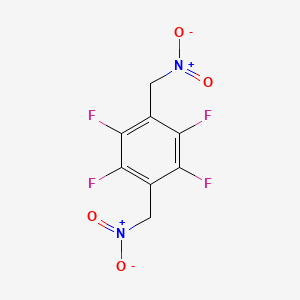
![N-[2-(1-benzothiophen-3-yl)ethyl]-2-iodobenzamide](/img/structure/B12617112.png)
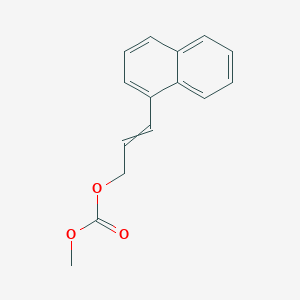
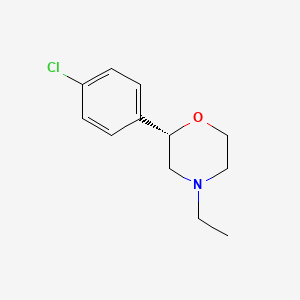
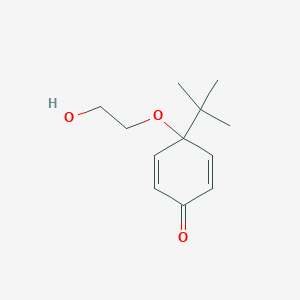
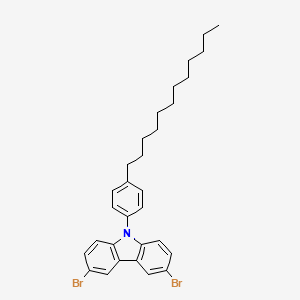
![9-bromo-6-(hydroxymethyl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B12617133.png)
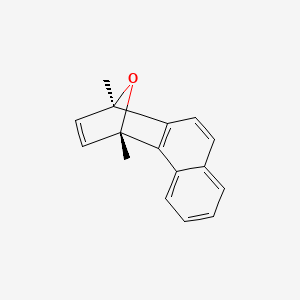
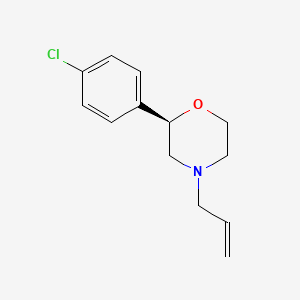

![2-{4-[(3,5,6-Trimethylpyrazin-2-yl)methyl]piperazine-1-carbonyl}phenyl acetate](/img/structure/B12617169.png)
